Unambiguous TrkB Selectivity: ANA-12 Spares TrkA and TrkC at 100 μM vs. Pan-Trk Inhibitor K252a
Unlike the pan-Trk inhibitor K252a, which inhibits TrkA, TrkB, and TrkC with IC50 values of 3 nM, 11 nM, and 30 nM respectively in cellular assays [1], ANA-12 shows no functional inhibition of TrkA or TrkC. In nnr5-PC12 cell lines selectively expressing TrkA or TrkC, three-day incubation with ANA-12 at concentrations as high as 100 μM had no effect on NGF-dependent (TrkA) or NT-3-dependent (TrkC) neurite outgrowth, with neurite length and branching statistically indistinguishable from vehicle controls [2]. This represents a >2,000-fold selectivity window over the high-affinity TrkB IC50 (45.6 nM) and a functional inactivity at concentrations 100,000-fold above the minimal effective TrkB concentration (10 nM) [2].
| Evidence Dimension | Selectivity: Inhibition of neurite outgrowth in TrkA-, TrkB-, and TrkC-expressing nnr5-PC12 cell lines |
|---|---|
| Target Compound Data | ANA-12: No effect on TrkA or TrkC neurite outgrowth at ≤100 μM; Prevents BDNF-induced TrkB neurite outgrowth at 10 nM |
| Comparator Or Baseline | K252a: Inhibits TrkA IC50 ~3 nM, TrkB IC50 ~11 nM, TrkC IC50 ~30 nM (pan-Trk inhibitor, non-selective) |
| Quantified Difference | ANA-12 is functionally inactive at TrkA/TrkC up to 100 μM, vs. K252a inhibits all three Trk receptors at low nanomolar concentrations |
| Conditions | nnr5-PC12 cell lines expressing TrkA (NGF-stimulated), TrkB (BDNF-stimulated), or TrkC (NT-3-stimulated); 3-day incubation; neurite outgrowth quantification |
Why This Matters
For researchers dissecting BDNF-TrkB-specific contributions to neuronal plasticity or disease, ANA-12 eliminates the confounding off-target inhibition of TrkA/TrkC inherent to K252a, enabling unambiguous mechanistic conclusions.
- [1] Bentham Open. (2008). Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases. Table 3: IC50 Values of Inhibitors in the Three Trk Assays. The Open Neuroscience Journal, 2, 53-62. View Source
- [2] Cazorla, M., Prémont, J., Mann, A., Girard, N., Kellendonk, C., & Rognan, D. (2011). Identification of a low–molecular weight TrkB antagonist with anxiolytic and antidepressant activity in mice. Journal of Clinical Investigation, 121(5), 1846–1857. (Figure 5D-E, Results: 'ANA-12 affects cell functions associated with TrkB but not TrkA nor TrkC') View Source
